5-(Pyridin-4-yl)-1H-indazole
Overview
Description
“5-(Pyridin-4-yl)-1H-indazole” is a chemical compound that contains a pyridine and an indazole group . The pyridine group is a six-membered ring with five carbon atoms and one nitrogen atom, while the indazole group is a fused bicyclic compound, consisting of benzene and pyrazole rings .
Synthesis Analysis
The synthesis of compounds similar to “5-(Pyridin-4-yl)-1H-indazole” often involves reactions with various reagents . For instance, the reaction of 2-isonicotinoyl-N-arylhydrazinecarbothioamide with chloroacetic acid in the presence of anhydrous sodium acetate in absolute ethanol yields a single product .Molecular Structure Analysis
The molecular structure of “5-(Pyridin-4-yl)-1H-indazole” and similar compounds can be determined using techniques such as X-ray crystallography . For example, a related compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, features a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms .Chemical Reactions Analysis
The chemical reactions involving “5-(Pyridin-4-yl)-1H-indazole” and similar compounds can lead to the formation of various coordination polymers . For instance, the self-assembly of transition metal salts with 5-(pyridin-4-yl)isophthalate ligand and N-donor ligands affords a series of entangled coordination frameworks .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Pyridin-4-yl)-1H-indazole” can be predicted using various computational methods . For example, a related compound, 5-(pyridin-4-yl)isophthalaldehyde, has a predicted boiling point of 410.2±45.0 °C and a density of 1.233±0.06 g/cm3 .Scientific Research Applications
Heterocyclic N-Oxide Derivatives in Chemistry and Drug Development
Heterocyclic N-oxide derivatives, including those synthesized from indazole, have shown remarkable functionalities in organic chemistry and medicinal applications. They are used as versatile synthetic intermediates and exhibit significant biological importance. These compounds are involved in the formation of metal complexes, catalyst design, asymmetric catalysis, and synthesis. They also have medicinal applications, demonstrating potent activities such as anticancer, antibacterial, and anti-inflammatory effects (Li et al., 2019).
Indazole Derivatives in Therapeutic Applications
Indazole derivatives have garnered attention due to their wide variety of biological activities. They form the basic structure of numerous compounds with potential therapeutic value, showing promising anticancer and anti-inflammatory activities. They are also involved in disorders concerning protein kinases and neurodegeneration. The structural modifications of indazole derivatives according to structure-activity relationships are beneficial for obtaining more potent anti-cancer leads or clinical drugs (Denya, Malan, & Joubert, 2018).
Pyrazolo[3,4-b]pyridine in Kinase Inhibition
Pyrazolo[3,4-b]pyridine, a versatile scaffold, interacts with kinases in multiple binding modes, making it a key element in kinase inhibition. It typically binds to the hinge region of the kinase, forming additional interactions in the kinase pocket which provide potency and selectivity. This scaffold is often encountered in kinase inhibitors, offering advantages in terms of intellectual property, inhibitor activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).
Biologically Significant Pyrimidine Appended Optical Sensors
Pyrimidine derivatives, including those related to indazole, are extensively used in the synthesis of optical sensors due to their biological and medicinal applications. They have the competence to form both coordination and hydrogen bonds, making them suitable as sensing probes. This review encompasses various pyrimidine-based optical sensors, highlighting their recent advancements (Jindal & Kaur, 2021).
Future Directions
properties
IUPAC Name |
5-pyridin-4-yl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-12-11(8-14-15-12)7-10(1)9-3-5-13-6-4-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILGVAIRQUNMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694654 | |
Record name | 5-(Pyridin-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-4-yl-1H-indazole | |
CAS RN |
885272-55-9 | |
Record name | 5-(Pyridin-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885272-55-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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